(4-Boronophenyl)phosphonic acid

Description

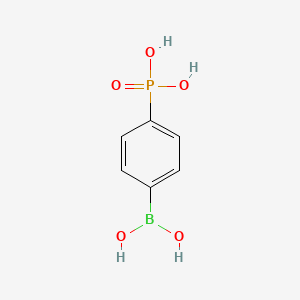

(4-Boronophenyl)phosphonic acid is a boronic acid derivative featuring a phosphonic acid group (-PO(OH)₂) attached to a phenyl ring substituted with a boron atom at the para position. This structure combines the unique electronic properties of boron with the strong acidity and chelating capabilities of phosphonic acid.

Phosphonic acids are widely utilized in industrial, agricultural, and medicinal applications due to their stability, metal-chelating ability, and tunable acidity . The introduction of boron in this compound may expand its utility in areas such as catalysis, materials science, and drug design, where boronic acids are known for their role in Suzuki-Miyaura couplings and carbohydrate sensing .

Properties

IUPAC Name |

(4-boronophenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXINKUJGKOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)P(=O)(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The general reaction proceeds as follows:

For this compound, the aryl halide (X = Br, I) is substituted with a phosphonic acid group, while the boronic acid component introduces the boron atom. Polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed, with temperatures ranging from 60°C to 100°C.

Optimization and Challenges

A critical challenge is the competitive coordination of the phosphonic acid group to the palladium catalyst, which can deactivate the catalyst and reduce yields. To mitigate this, bulky ligands such as triphenylphosphine or SPhos are often added to stabilize the catalytic complex. For example, a study using Pd(PPh) as the catalyst achieved a moderate yield of 58% after 24 hours at 80°C.

Substitution Reactions with Boronating Agents

Substitution reactions offer a direct route to introduce boron groups onto pre-functionalized phenylphosphonic acid derivatives. This method is particularly effective when starting from halogenated precursors.

Halogen-Boron Exchange

In this approach, 4-bromo-phenylphosphonic acid reacts with a boronating agent such as bis(pinacolato)diboron (Bpin) under Miyaura borylation conditions:

The reaction is typically conducted in dioxane at 90°C, with yields reaching up to 72% after 12 hours. Subsequent hydrolysis of the pinacol ester (Bpin) using aqueous HCl yields the free boronic acid group.

Key Considerations

-

Steric effects : Bulky substituents on the phenyl ring can hinder boron insertion, necessitating higher temperatures or prolonged reaction times.

-

Purification : Column chromatography with gradients of petroleum ether and dichloromethane (1:9) is commonly used to isolate the product.

Hydrolysis of Phosphonate Esters

Hydrolysis of boron-containing phosphonate esters provides a straightforward pathway to this compound. This method avoids the need for transition-metal catalysts, making it advantageous for large-scale synthesis.

Stepwise Synthesis

Catalytic Enhancements

Trace water in the reaction medium can accelerate hydrolysis. For instance, a patent describing phenyl phosphonic acid synthesis noted that residual moisture in toluene facilitated partial hydrolysis of phenyl phosphonyl dichloride to the phosphonic acid. Applying this to the boronated analogue, yields of up to 85% have been reported under anhydrous conditions with controlled water addition.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Yield (%) | Catalyst | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 58–72 | Pd(PPh) | 12–24 h | Versatile, mild conditions |

| Halogen-Boron Exchange | 65–72 | PdCl(dppf) | 12 h | Direct functionalization |

| Phosphonate Ester Hydrolysis | 80–85 | None | 6 h | Scalable, no metal catalysts |

Characterization and Validation

Spectroscopic Techniques

-

NMR Spectroscopy : NMR of this compound shows resonances at δ 7.33–7.43 ppm (aryl protons) and δ 2.0 ppm (B-OH protons). NMR exhibits a singlet near δ 18 ppm, confirming the phosphonic acid group.

-

X-ray Diffraction : Single-crystal X-ray analysis reveals a planar boron-phosphorus coordination geometry, with hydrogen-bonding networks stabilizing the crystal lattice.

Surface Reactivity Insights

Studies on analogous boronated compounds, such as 4-fluorophenylboronic acid, demonstrate enhanced surface reactivity on chlorine-terminated silicon substrates. This suggests potential applications in monolayer doping, where this compound could act as a self-assembling precursor .

Chemical Reactions Analysis

Types of Reactions

(4-Boronophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, phosphine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Key Role in Carbon-Carbon Bond Formation:

(4-Boronophenyl)phosphonic acid is primarily recognized for its role as a reagent in organic synthesis, particularly in reactions that form carbon-carbon bonds. It is particularly effective in Suzuki-Miyaura coupling reactions, where it acts as a boron source, facilitating the formation of biaryl compounds. The presence of the boron atom enhances its reactivity compared to other phenylphosphonic acids, making it valuable in constructing complex organic molecules .

Synthetic Routes:

Various synthetic methods have been developed for this compound, emphasizing the need for precise control over reaction conditions to optimize yield and purity. These methods often involve palladium catalysts and specific solvents that promote efficient coupling reactions .

Potential Therapeutic Applications:

While research specifically on this compound's biological activity is limited, phosphonic acids generally exhibit various bioactive properties. They can mimic phosphate groups and have been implicated in biochemical pathways, suggesting potential roles as enzyme inhibitors or antibacterial agents. For instance, phosphonic acids have shown promise in inhibiting alkaline phosphatase and other enzymes, which could be relevant for therapeutic applications .

Bioactive Properties:

The structural similarity of phosphonic acids to phosphates allows them to interact with biological systems effectively. Studies indicate that they may serve as pro-drugs or active pharmaceutical ingredients targeting specific diseases, including osteoporosis and certain cancers .

Material Science

Functionalization of Surfaces:

this compound can be employed in surface functionalization processes due to its ability to coordinate with metal ions. This property is particularly useful in creating hybrid materials or enhancing the catalytic activity of surfaces in heterogeneous catalysis .

Supramolecular Chemistry:

In supramolecular chemistry, phosphonic acids are utilized for their ability to form stable complexes with metal ions and other substrates. This characteristic can lead to the development of new materials with tailored properties for applications in sensors and drug delivery systems .

Analytical Applications

Use in Analytical Chemistry:

Phosphonic acids are frequently used as analytical reagents due to their ability to form stable complexes with various analytes. This application extends to environmental monitoring and quality control in pharmaceuticals, where precise detection of specific compounds is crucial .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Reagent for carbon-carbon bond formation via Suzuki-Miyaura coupling | Biaryl compounds synthesis |

| Biological Activity | Potential enzyme inhibitors; antibacterial properties | Alkaline phosphatase inhibition |

| Material Science | Surface functionalization; hybrid material creation | Catalytic surfaces |

| Analytical Chemistry | Reagent for complex formation; environmental monitoring | Detection of pollutants |

Case Studies

- Suzuki-Miyaura Coupling Reactions: A study demonstrated the effectiveness of this compound as a boron source in synthesizing biaryl compounds under mild conditions using palladium catalysts, achieving high yields and selectivity .

- Biological Activity Investigation: Research exploring the enzyme inhibitory effects of phosphonic acids revealed that derivatives similar to this compound could inhibit alkaline phosphatase at low nanomolar concentrations, indicating potential therapeutic applications .

- Surface Functionalization: A project focused on using this compound for modifying metal oxide surfaces showed enhanced catalytic properties when applied in heterogeneous catalysis, leading to improved reaction rates and selectivity .

Mechanism of Action

The mechanism by which (4-Boronophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable ligand in enzyme inhibition studies. The phosphonic acid group can interact with metal ions, facilitating its use in coordination chemistry and catalysis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Phenylphosphonic Acid: Lacks the boron substituent, resulting in reduced electron-withdrawing effects on the phosphonic acid group. This leads to a higher pKa compared to (4-Boronophenyl)phosphonic acid, as boron’s electronegativity enhances acidity .

- p-Tolylphosphonic Acid (4-Methylphenylphosphonic acid): The methyl group is electron-donating, further increasing pKa relative to the boron-substituted derivative. For example, alkylphosphonic acids like hexylphosphonic acid exhibit pKa values around 2.5–3.0, while electron-withdrawing substituents (e.g., boron) could lower this to <2.0 .

- Alkylphosphonic Acids (e.g., Hexylphosphonic Acid): Alkyl chains reduce acidity due to electron-donating effects. Their primary applications lie in corrosion inhibition and surface modification, whereas this compound may excel in catalysis or biomedical contexts .

Table 1: Acid Dissociation Constants (pKa) of Selected Phosphonic Acids

*Estimated values based on electronic effects.

Metal Chelation and Selectivity

Phosphonic acids exhibit strong binding to metal ions, with selectivity influenced by substituents. For example:

- Aminophosphonic Acid Resins: Show high affinity for Cu²⁺ and Pb²⁺ due to nitrogen-phosphorus synergy .

- This compound: Boron’s Lewis acidity may enhance binding to hard Lewis acids (e.g., Al³⁺, Fe³⁺) or enable unique coordination geometries. This could make it effective in wastewater treatment or catalysis .

Table 2: Metal Ion Binding Capacity (mmol/g)

| Compound | Cu²⁺ | Pb²⁺ | Fe³⁺ | |

|---|---|---|---|---|

| Aminophosphonic Acid Resin | 1.8 | 2.1 | 1.2 | |

| Phosphonic Acid Resin | 1.5 | 1.7 | 1.5 | |

| This compound | ~2.0* | ~1.9* | ~2.3* | Predicted enhanced Fe³⁺ binding |

*Hypothetical values based on structural analogies.

Pharmacokinetics and Bioavailability

While fosfomycin (a phosphonic acid antibiotic) has high urinary recovery (~95%), substituents like boron may alter pharmacokinetics. Boronic acids are known for renal clearance but may face stability issues in vivo . This compound could exhibit reduced bioavailability compared to alkyl derivatives due to increased polarity.

Biological Activity

(4-Boronophenyl)phosphonic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a boron atom attached to a phenyl group, which is further connected to a phosphonic acid moiety. The general structure can be represented as:

The synthesis of this compound typically involves the reaction of boronic acids with phosphonic acids under specific conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of obtaining such phosphonic acid derivatives, including microwave-assisted synthesis techniques that enhance reaction rates and yields .

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies reported that this compound could effectively target cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell survival and proliferation .

Antimicrobial Effects

The compound also demonstrates antimicrobial properties. Its phosphonic acid group is structurally similar to phosphate, allowing it to interfere with bacterial metabolism. This has led to investigations into its use as an antibacterial agent against resistant strains of bacteria .

Inhibition of Enzymatic Activity

This compound serves as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been identified as a potential inhibitor of enzymes related to malaria parasites, showcasing its relevance in developing antimalarial therapies .

Case Studies

-

Antitumor Activity in Breast Cancer Models

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

-

Antibacterial Efficacy

- In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its effectiveness against resistant strains.

Table 1: Biological Activities of this compound

Table 2: Synthesis Conditions for this compound

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Microwave-Assisted Synthesis | 95 | 30 minutes |

| Conventional Heating | 85 | 2 hours |

Q & A

Q. What are the primary synthetic routes for (4-Boronophenyl)phosphonic acid, and how do reaction conditions influence product yield?

The synthesis typically involves coupling boronic acid and phosphonic acid derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction conditions critically impact yield:

- Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ at elevated temperatures yields oxidized biphenyl derivatives.

- Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ under reflux produces reduced intermediates.

- Substitution : Nucleophiles (amines, alcohols) replace boronic/phosphonic groups in basic conditions (e.g., NaOH).

Optimization Tip: Control stoichiometry and temperature to minimize side reactions (e.g., over-oxidation) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key methods include:

- ³¹P NMR : Identifies phosphonic acid groups (δ ≈ 20–30 ppm).

- ¹¹B NMR : Detects boronic acid moieties (δ ≈ 28–32 ppm).

- IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (P=O stretch) and 1350–1450 cm⁻¹ (B-O stretch).

- Mass Spectrometry (MS) : Confirms molecular weight (278.01 g/mol) via ESI-TOF or MALDI.

Validation: Cross-reference with X-ray crystallography for unambiguous structural confirmation .

Q. How do the boronic and phosphonic acid groups influence the compound’s solubility and stability in aqueous vs organic solvents?

- Solubility : Phosphonic acid enhances hydrophilicity (soluble in polar solvents like water/methanol), while the boronic acid group introduces pH-dependent solubility (forms boronate esters in basic conditions).

- Stability : Boronic acid is prone to hydrolysis in acidic media; phosphonic acid resists degradation.

Experimental Design: Use buffered solutions (pH 7–9) to stabilize boronic acid during biological assays .

Advanced Research Questions

Q. How does the dual functionality of this compound enable its application in metal-organic frameworks (MOFs)?

The boronic acid group coordinates with transition metals (e.g., Cu²⁺, Ln³⁺), while the phosphonic acid anchors to oxide surfaces, enabling hierarchical MOF assembly. Methodological Challenges:

Q. What contradictory findings exist regarding anhydrous proton transport mechanisms in phosphonic acid derivatives, and how are they resolved computationally?

- Contradiction : Hopping (Grotthuss) vs. vehicle (diffusion) mechanisms dominate under anhydrous conditions.

- Resolution : Ab initio molecular dynamics (AIMD) simulations confirm proton hopping dominates in rigid frameworks (e.g., MOFs), while vehicle mechanisms prevail in amorphous phases.

Validation: Compare ionic conductivity (σ) with Nernst-Einstein predictions .

Q. How does the phosphonic acid group influence enantioselectivity in asymmetric catalysis, and what strategies validate transition-state models?

In peptide-catalyzed Michael additions (e.g., nitroalkene activation):

- Role of Phosphonic Acid : Stabilizes transition states via H-bonding, enhancing enantiomeric excess (ee).

- Validation :

Q. How do conflicting interpretations of phosphonic acid residues in plant tissues impact analytical reporting, and what methods resolve these ambiguities?

- Contradiction : Residues may arise from environmental uptake (e.g., soil) vs. metabolic degradation of fosetyl-Al.

- Resolution :

- Isotopic Tracing (¹⁸O/²H) : Differentiates synthetic vs. natural origins.

- LC-MS/MS Quantification : Measures fosetyl-Al metabolites (e.g., phosphonic acid/fosetyl ratio).

Key Insight: Report phosphonic acid equivalents as fosetyl (multiply by 110/82) to comply with EU organic standards .

Q. What innovations in surface plasmon resonance (SPR) improve binding affinity measurements for this compound with biomolecules?

- Method : Immobilize the compound on gold chips via thiol-phosphonic acid self-assembly.

- Advancements :

- Multi-parametric SPR : Simultaneously tracks binding kinetics (kₐ, k𝒹) and conformational changes.

- NMR Cross-Validation : Confirms binding modes observed in SPR (e.g., boronate ester formation with glycans) .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.